molecular formula C17H15Cl2FN2O3 B4921739 N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

Cat. No. B4921739
M. Wt: 385.2 g/mol
InChI Key: CVGKUVLLSGCFBP-UHFFFAOYSA-N
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Description

N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DCFBA and belongs to the class of benzamide derivatives.

Scientific Research Applications

N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and liver cancer. Additionally, this compound has been studied for its potential use as a radioprotective agent, which could be useful in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could be a useful mechanism for cancer treatment. Furthermore, this compound has been studied for its potential use as a radioprotective agent, which could protect normal tissues from the harmful effects of radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied for its potential use as a radioprotective agent. Additionally, this compound has been shown to be relatively easy to synthesize, which could make it a useful tool for researchers.
However, there are also limitations to using N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to design experiments to study its effects. Additionally, this compound has not yet been tested in clinical trials, which could limit its potential therapeutic applications.

Future Directions

There are many future directions for research on N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide. One direction is to further study the mechanism of action of this compound to better understand how it works and how it could be used in cancer treatment. Additionally, this compound could be studied for its potential use in combination with other anticancer agents to increase its effectiveness. Furthermore, this compound could be studied for its potential use as a radioprotective agent in clinical trials. Finally, more research could be done to optimize the synthesis method of this compound to increase its yield and purity.

Synthesis Methods

The synthesis of N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-2,3-dichlorophenylacetamide in the presence of a base such as triethylamine to give the final product. The yield of this reaction is around 70%, and the purity of the compound can be increased by recrystallization.

properties

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethylamino]-2-oxoethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O3/c18-12-5-3-7-14(16(12)19)25-9-8-21-15(23)10-22-17(24)11-4-1-2-6-13(11)20/h1-7H,8-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKUVLLSGCFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=C(C(=CC=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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